[(1S)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride
Description
(1S)-2-Fluoro-1-phenylethylamine hydrochloride is a chiral amine salt with the IUPAC name (1S)-2-fluoro-1-phenylethan-1-amine hydrochloride. Its molecular formula is C₉H₁₂ClFN, and it is characterized by a fluorinated ethyl group attached to a benzene ring, with a methylamine substituent in the (S)-configuration .
Properties
Molecular Formula |
C9H13ClFN |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
(1S)-2-fluoro-N-methyl-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
QBXRVFNYOVPACW-SBSPUUFOSA-N |
Isomeric SMILES |
CN[C@H](CF)C1=CC=CC=C1.Cl |
Canonical SMILES |
CNC(CF)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-fluoro-1-phenylethylaminehydrochloride typically involves the reaction of 2-fluoro-1-phenylethylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-fluoro-1-phenylethylaminehydrochloride may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-fluoro-1-phenylethylaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different amine or phenyl derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
(1S)-2-fluoro-1-phenylethylaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2-fluoro-1-phenylethylaminehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table compares (1S)-2-fluoro-1-phenylethylamine hydrochloride with structurally related fluorinated and non-fluorinated amines:
| Compound Name | Molecular Formula | Key Substituents | Stereochemistry | Notable Properties/Applications |
|---|---|---|---|---|
| (1S)-2-Fluoro-1-phenylethylamine HCl | C₉H₁₂ClFN | 2-fluoro, methylamine, phenyl | S-configuration | High polarity due to fluorine; chiral center may influence receptor binding |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | C₁₀H₁₄ClFN | 4-fluoro, branched methyl, phenyl | None specified | Branched structure may reduce steric hindrance; potential pharmaceutical intermediate |
| (S)-2-Methyl-1-phenylpropan-1-amine HCl | C₁₀H₁₄ClN | Methyl, phenyl | S-configuration | Methyl substitution increases lipophilicity; used in asymmetric synthesis |
| (2S)-1-Aminopropan-2-ylamine diHCl | C₅H₁₄Cl₂F₂N₂ | Difluoroethyl, diamine | S-configuration | Enhanced hydrogen bonding potential; possible use in coordination chemistry |
Physicochemical and Functional Differences
- Fluorine vs.
- Stereochemical Impact : The (S)-configuration in the target compound and (S)-2-methyl-1-phenylpropan-1-amine HCl may lead to enantioselective interactions, critical in drug design .
- Branched vs. Linear Chains : Branched analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-amine HCl) exhibit reduced steric hindrance, which could enhance substrate accessibility in catalytic applications .
Research Findings on Related Amines
- Pharmacological Potential: Fluorinated amines like pexidartinib hydrochloride (a kinase inhibitor) underscore fluorine’s role in enhancing drug stability and target affinity .
Key Takeaways
- Structural Flexibility: Minor changes in substituents (e.g., fluorine position, branching) significantly alter physicochemical and functional properties.
- Chirality Matters : The (S)-configuration in the target compound may confer advantages in enantioselective processes or biological activity.
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